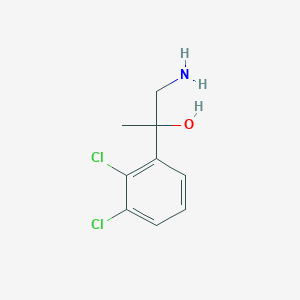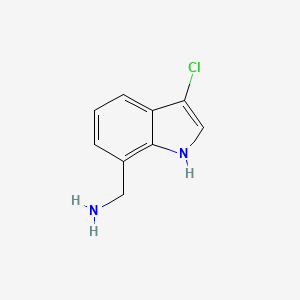
(3-chloro-1H-indol-7-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloro-1H-indol-7-yl)methanamine is a compound belonging to the indole family, characterized by the presence of a chlorine atom at the 3rd position and a methanamine group at the 7th position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1H-indol-7-yl)methanamine typically involves the chlorination of an indole precursor followed by the introduction of the methanamine group. One common method is the electrophilic substitution reaction where indole is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The resulting 3-chloroindole is then subjected to a nucleophilic substitution reaction with a suitable amine source to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-chloro-1H-indol-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
(3-chloro-1H-indol-7-yl)methanamine has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-chloro-1H-indol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Lacks the chlorine atom, resulting in different chemical and biological properties.
(5-Methyl-1H-indol-3-yl)methanamine: Contains a methyl group instead of a chlorine atom, leading to variations in reactivity and biological activity.
(1-Methyl-1H-indol-5-yl)methylamine: Features a methyl group at a different position, affecting its overall properties.
Uniqueness
The presence of the chlorine atom at the 3rd position in (3-chloro-1H-indol-7-yl)methanamine imparts unique chemical reactivity and biological activity compared to its non-chlorinated counterparts. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(3-chloro-1H-indol-7-yl)methanamine |
InChI |
InChI=1S/C9H9ClN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H,4,11H2 |
InChI Key |
VIRVHZKYAFMOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


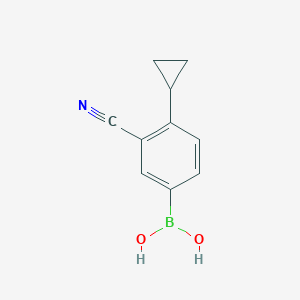
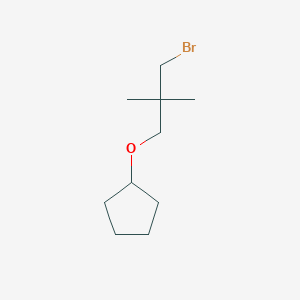
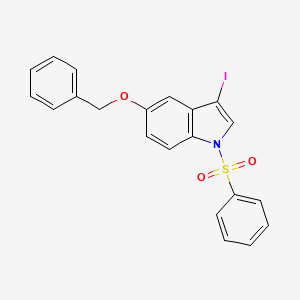
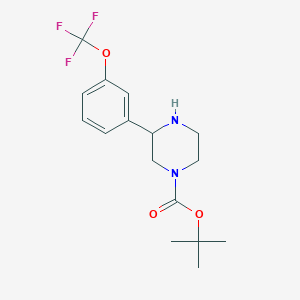



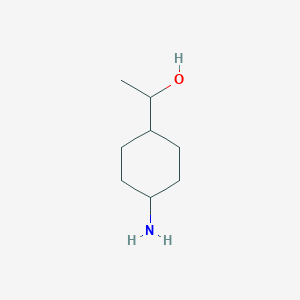
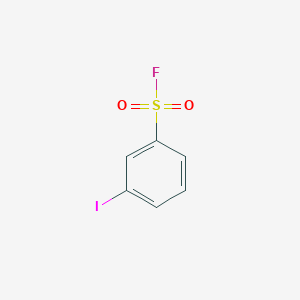
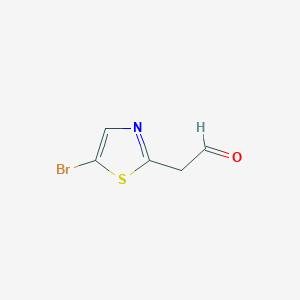
![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)
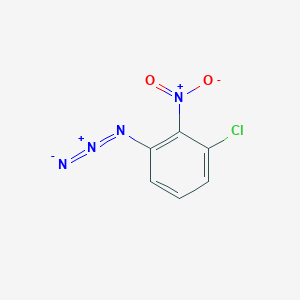
![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13555582.png)
